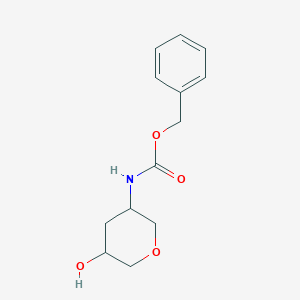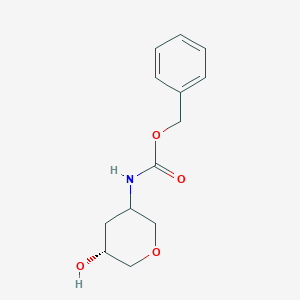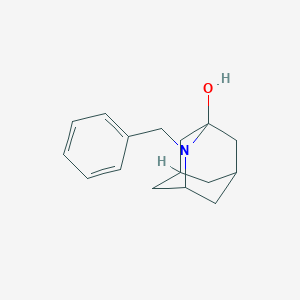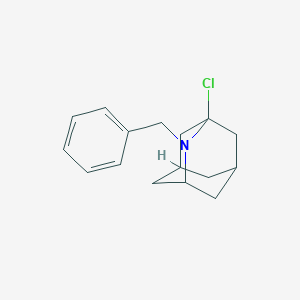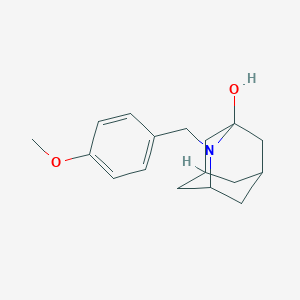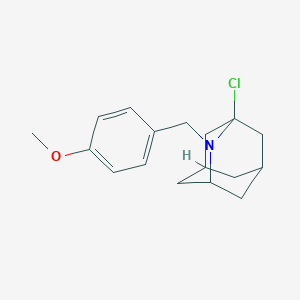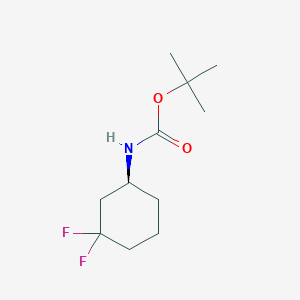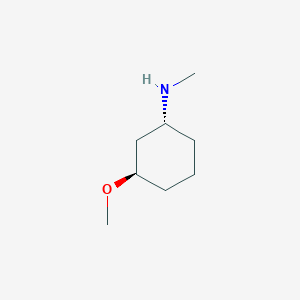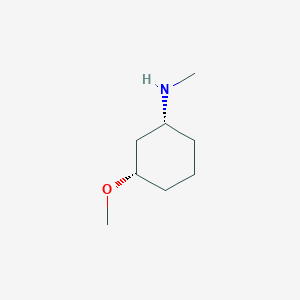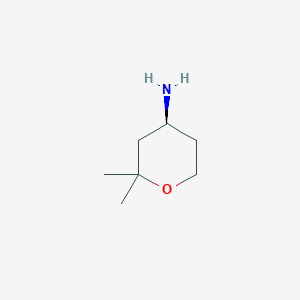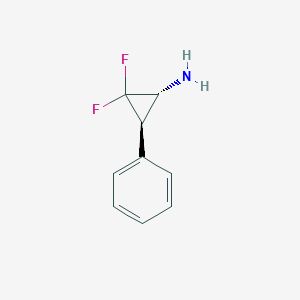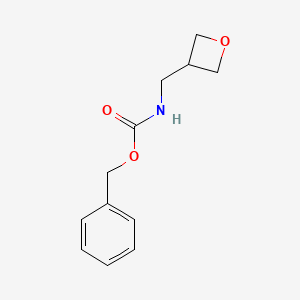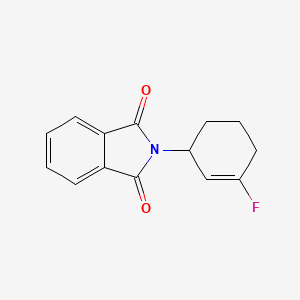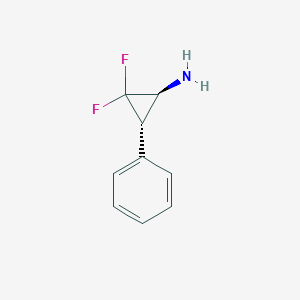
(1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a phenyl-substituted alkene with a difluorocarbene source under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or copper to ensure high yield and selectivity. The stereochemistry of the product is controlled by the choice of chiral ligands or catalysts, which favor the formation of the (1S,3S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound is achieved through techniques such as crystallization or chromatography to ensure high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted carbon atoms.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to yield secondary amines.
Addition Reactions: The cyclopropyl ring can undergo ring-opening reactions under specific conditions, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield difluoro-substituted amines, while oxidation can produce imines or nitriles.
Aplicaciones Científicas De Investigación
(1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of novel materials and as a precursor for agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R)-2,2-Difluoro-3-phenyl-cyclopropylamine: This enantiomer has a different spatial arrangement, leading to distinct chemical and biological properties.
2,2-Difluoro-3-phenyl-cyclopropane: Lacks the amine group, resulting in different reactivity and applications.
3-Phenyl-cyclopropylamine: Without fluorine atoms, this compound exhibits different chemical behavior and biological activity.
Uniqueness
(1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine is unique due to its specific stereochemistry and the presence of both fluorine atoms and an amine group
Propiedades
IUPAC Name |
(1S,3S)-2,2-difluoro-3-phenylcyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)7(8(9)12)6-4-2-1-3-5-6/h1-5,7-8H,12H2/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVGAMZVVQSLJE-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]carbamate](/img/structure/B8186895.png)
